7'-Methoxy NABUTIE: A Technical Whitepaper
7'-Methoxy NABUTIE: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is a synthetic aminoalkylindole derivative with notable activity at cannabinoid receptors.[1] This compound has been investigated for its potential therapeutic applications, particularly in the context of alcohol abuse.[1] As a research chemical, it serves as a valuable tool for exploring the pharmacology of the endocannabinoid system. This document provides a comprehensive technical overview of 7'-Methoxy NABUTIE, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. All data presented herein is collated from publicly available scientific literature.
Chemical and Physical Properties
7'-Methoxy NABUTIE is classified as a synthetic cannabinoid. Its core structure is an indole ring substituted at various positions, a common feature among many synthetic cannabinoids.
| Property | Value | Reference |
| Chemical Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone | --INVALID-LINK-- |
| Synonyms | 7'-MeO NABUTIE | --INVALID-LINK-- |
| Molecular Formula | C25H25NO2 | --INVALID-LINK-- |
| Molecular Weight | 371.5 g/mol | --INVALID-LINK-- |
| CAS Number | 1438278-55-7 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml | --INVALID-LINK-- |
Biological Activity and Quantitative Data
7'-Methoxy NABUTIE is a ligand for the cannabinoid receptors CB1 and CB2. The primary reference for its biological evaluation is the work by Vasiljevik et al. in the Journal of Medicinal Chemistry (2013). While the full quantitative data from this specific study is not publicly available in detail, the following tables summarize the expected data presentation based on typical cannabinoid receptor characterization.
Table 2.1: Cannabinoid Receptor Binding Affinities (Ki) of 7'-Methoxy NABUTIE
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| 7'-Methoxy NABUTIE | Data not available | Data not available | Vasiljevik et al., 2013 |
Note: Ki values represent the affinity of the ligand for the receptor, where a lower value indicates higher affinity.
Table 2.2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors
| Assay | Receptor | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CB1 | Emax (%) | Data not available | Vasiljevik et al., 2013 |
| EC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||
| CB2 | Emax (%) | Data not available | Vasiljevik et al., 2013 | |
| EC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||
| cAMP Accumulation | CB1 | Emax (%) | Data not available | Vasiljevik et al., 2013 |
| IC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||
| CB2 | Emax (%) | Data not available | Vasiljevik et al., 2013 | |
| IC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 |
Note: Emax represents the maximal effect of the compound. EC₅₀ is the concentration at which the compound elicits 50% of its maximal effect in agonist assays, while IC₅₀ is the concentration at which the compound inhibits 50% of a response in antagonist assays.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of novel cannabinoid receptor ligands, based on established protocols.
Synthesis of 7'-Methoxy NABUTIE
The synthesis of 7'-Methoxy NABUTIE, an aminoalkylindole, generally follows established organic chemistry principles. A plausible synthetic route is outlined below, based on general methods for similar compounds.
Protocol: The synthesis would likely involve a multi-step process starting with 7-methoxyindole. A typical procedure would be an N-alkylation, followed by a Friedel-Crafts acylation at the 3-position of the indole ring with a naphthoyl derivative. Subsequent functional group manipulations would lead to the final product. Purification at each step would likely be achieved by column chromatography.
Cannabinoid Receptor Binding Assays
These assays are performed to determine the affinity (Ki) of the test compound for CB1 and CB2 receptors.[2][3]
Materials:
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Membrane preparations from cells expressing human CB1 or CB2 receptors.
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Radioligand (e.g., [³H]CP-55,940).
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Test compound (7'-Methoxy NABUTIE).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
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Non-specific binding control (e.g., 10 µM WIN-55,212-2).
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Glass fiber filters and a cell harvester.
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Scintillation counter.
Protocol:
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Incubate receptor membranes with various concentrations of 7'-Methoxy NABUTIE and a fixed concentration of the radioligand.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantify the amount of bound radioactivity using a scintillation counter.
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Determine the concentration of 7'-Methoxy NABUTIE that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound by measuring G-protein activation.[4][5]
Materials:
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Membrane preparations from cells expressing human CB1 or CB2 receptors.
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[³⁵S]GTPγS.
-
GDP.
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Test compound (7'-Methoxy NABUTIE).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Protocol:
-
Pre-incubate receptor membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
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After incubation, terminate the reaction by rapid filtration.
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Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
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Analyze the data to determine the Emax and EC₅₀ (for agonists) or the IC₅₀ (for antagonists).
Signaling Pathways
As a cannabinoid receptor ligand, 7'-Methoxy NABUTIE is expected to modulate downstream signaling pathways typically associated with CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
Activation of CB1/CB2 receptors by an agonist typically leads to:
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Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
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Modulation of ion channels: This can include the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
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Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene transcription and other cellular processes.
The specific functional profile of 7'-Methoxy NABUTIE (agonist, antagonist, or inverse agonist) at each receptor subtype would determine the precise downstream effects.
Conclusion
7'-Methoxy NABUTIE is a significant research tool for the study of the endocannabinoid system. Its characterization as a cannabinoid receptor ligand highlights its potential for further investigation in various physiological and pathological processes. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further detailed studies are necessary to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
